molecular formula C10H11BrFN B13574126 1-(4-Bromo-2-fluorobenzyl)cyclopropan-1-amine

1-(4-Bromo-2-fluorobenzyl)cyclopropan-1-amine

Cat. No.: B13574126
M. Wt: 244.10 g/mol
InChI Key: JRBACTCJYFDEEG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution.

    Procedure: The deprotonated amine reacts with 4-bromo-2-fluorobenzyl chloride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-fluorophenyl)methyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Coupling: Biphenyl derivatives.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation, enhancing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-2-fluorophenyl)methyl]piperazine
  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

1-[(4-Bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of a cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

JRBACTCJYFDEEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

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